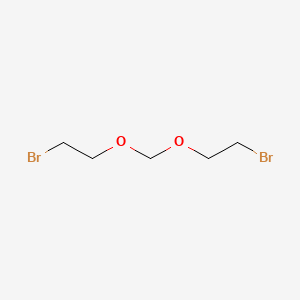

1,7-Dibromo-3,5-dioxaheptane

Description

1,7-Dibromo-3,5-dioxaheptane is a brominated ether compound characterized by a seven-carbon chain with ether oxygen atoms at positions 3 and 5 and terminal bromine atoms at positions 1 and 5. Its molecular formula is C₅H₈Br₂O₂, reflecting its linear aliphatic structure with two ether linkages.

Properties

Molecular Formula |

C5H10Br2O2 |

|---|---|

Molecular Weight |

261.94 g/mol |

IUPAC Name |

1-bromo-2-(2-bromoethoxymethoxy)ethane |

InChI |

InChI=1S/C5H10Br2O2/c6-1-3-8-5-9-4-2-7/h1-5H2 |

InChI Key |

KLMGOCCOPLMCEM-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)OCOCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dibromo-3,5-dioxaheptane can be synthesized through the bromination of alkenes or alkynes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This method is efficient and provides high yields of the desired dibromo compound . Another approach involves the use of oxalyl bromide in combination with dimethyl sulfoxide (DMSO) as a brominating reagent . These methods offer mild reaction conditions, low cost, and short reaction times.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Dibromo-3,5-dioxaheptane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives of this compound, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1,7-Dibromo-3,5-dioxaheptane has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including antiviral properties.

Medicine: Research has explored its use in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-dibromo-3,5-dioxaheptane involves its interaction with specific molecular targets and pathways. For example, in antiviral research, the compound has been shown to inhibit the activity of certain viral enzymes, thereby preventing viral replication . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

- Molecular Formula : C₂₈H₂₀Br₂O

- Key Features :

- Comparison: Unlike 1,7-Dibromo-3,5-dioxaheptane, this compound is cyclic and aromatic, which reduces flexibility and alters reactivity.

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

- Molecular Formula : C₁₉H₂₂O₆

- Key Features :

- Linear heptane chain with hydroxyl groups at positions 3 and 3.

- Terminal 3,4-dihydroxyphenyl groups contribute to antioxidant and pharmacological activities .

- Comparison: Replacing hydroxyl groups with ether oxygens (as in this compound) would reduce polarity and increase stability against oxidation. Bromine terminals in the target compound may confer electrophilic reactivity, unlike the phenolic termini in this analogue.

Functional Analogues

5H-Dibenzo[a,d]cycloheptene-5-propanamine

- Molecular Formula : C₁₈H₁₉N

- Key Features: Polycyclic aromatic structure with an amine functional group. Limited toxicological data available; precautionary measures emphasize avoiding inhalation or contact .

- The amine group may enable different biological interactions compared to bromine terminals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.